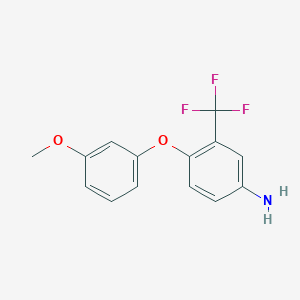

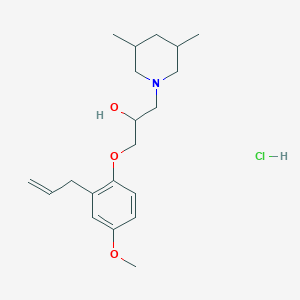

![molecular formula C17H20N6O3S B2378085 3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034209-54-4](/img/structure/B2378085.png)

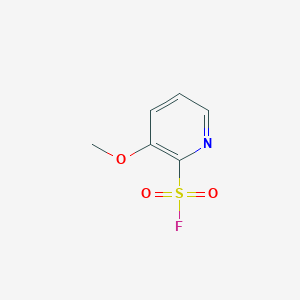

3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of hydrazine-coupled pyrazoles were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, in one study, the indolizine ring system was found to be essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored. For instance, a new series of derivatives was synthesized via a one-pot, four-component method using readily available starting materials .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the dihedral angles between the indolizine ring system and the pyrazole rings were found to be 54.7 (3) and 8.6 (3)° in one molecule and 54.4 (3) and 6.6 (3)° in the other .Applications De Recherche Scientifique

These diverse applications highlight the compound’s versatility and potential impact across multiple scientific disciplines. Further research and collaboration will uncover additional uses and refine our understanding of its properties . If you’d like more information on any specific area, feel free to ask! 😊

Mécanisme D'action

Target of Action

The primary target of the compound 3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, the αvβ6 integrin plays a crucial role in cell adhesion and migration processes .

Mode of Action

This compound interacts with the αvβ6 integrin, inhibiting its function . It has a very high affinity for the αvβ6 integrin, as demonstrated in a radioligand binding assay . The inhibition of αvβ6 integrin disrupts cell adhesion and migration, which can have various downstream effects depending on the cellular context .

Pharmacokinetics

The compound has pharmacokinetic properties that are commensurate with inhaled dosing by nebulization . It has a long dissociation half-life (7 hours), indicating that it remains active for a significant period after administration . Furthermore, it has very high solubility in saline at pH 7 (>71 mg/mL), which could enhance its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of cell adhesion and migration processes due to the inhibition of αvβ6 integrin . This could potentially lead to the prevention of disease progression in conditions where these processes play a detrimental role.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, and hence its bioavailability . .

Orientations Futures

Propriétés

IUPAC Name |

3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O3S/c1-11-15(12(2)21-20-11)27(25,26)22-8-5-13(6-9-22)23-10-19-16-14(17(23)24)4-3-7-18-16/h3-4,7,10,13H,5-6,8-9H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFJXWQCTVHONO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

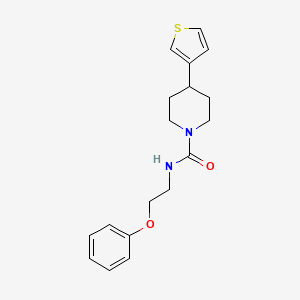

![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)

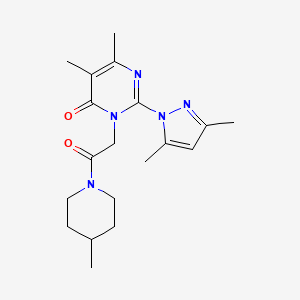

![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2378011.png)

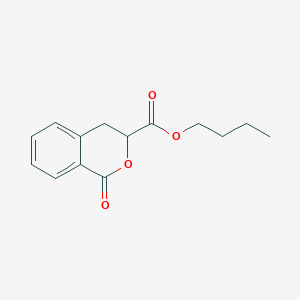

![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)

![2-[5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2378019.png)